molecular formula C15H20BNO4 B2809223 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one CAS No. 1346253-82-4

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one

Cat. No. B2809223
M. Wt: 289.14
InChI Key: BKKKEKKTQNTYQM-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, hydroboration of alkyl or aryl alkynes and alkenes can occur in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex and detailed information about its crystallographic and processed data can be found in supplementary materials .


Chemical Reactions Analysis

The chemical reactions involving this compound include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also occur in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . Its molecular formula is C12H17BO2 .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound has been studied as part of the synthesis and crystal structure analysis of various boron-containing compounds. In particular, studies have involved the synthesis of boric acid ester intermediates, where the structures were confirmed by various spectroscopy methods and X-ray diffraction. The conformation and molecular structures of these compounds were also analyzed using density functional theory (DFT), comparing the DFT results with X-ray diffraction values. These studies are significant in understanding the molecular and crystal structure of boron-containing compounds, which are critical in various chemical synthesis and pharmaceutical applications (Huang et al., 2021), (Huang et al., 2021).

Boron-Containing Compound Synthesis for Potential Medicinal Applications

There are studies focused on the design and synthesis of boron-containing compounds, like 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives, as potential HGF-mimetic agents. These compounds have been synthesized through various chemical reactions and their biological activities are being evaluated, indicating their potential medicinal applications (Das, Tang & Sanyal, 2011).

Analyzing Physicochemical Properties

The compound has also been part of studies analyzing the physicochemical properties of boron-containing compounds. These studies involve investigating molecular electrostatic potential, frontier molecular orbitals, and other properties using density functional theory (DFT), providing insights into the chemical behavior and properties of these compounds, which can be vital for their application in various scientific fields (Liao et al., 2022).

Boronated Phosphonium Salts and Their Applications

The synthesis and characterization of boronated phosphonium salts containing the 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one structure have been studied. These compounds were prepared for various applications, including in vitro cytotoxicity and cellular uptake studies, indicating their potential in medicinal chemistry and drug development (Morrison et al., 2010).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 . It is recommended to avoid contact with skin and eyes, and to use protective gloves and eyewear when handling this compound .

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-7-12(8-6-11)17-9-10-19-13(17)18/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKKEKKTQNTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one

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